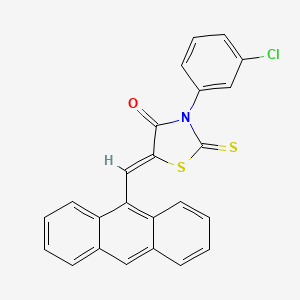![molecular formula C19H27ClN2O B4659822 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE](/img/structure/B4659822.png)
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE
Descripción general
Descripción
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound’s structure includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a cyclopentyl-propanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield protected piperazines in high yields (81-91%) under basic conditions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE can be compared with other piperazine derivatives, such as:
1-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE: Similar structure but lacks the cyclopentyl-propanone moiety.
1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}sulfanyl)phenyl]ethanol: Contains a different substituent on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-cyclopentylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-15-6-8-17(20)14-18(15)21-10-12-22(13-11-21)19(23)9-7-16-4-2-3-5-16/h6,8,14,16H,2-5,7,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYYBVNXIJTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethyl-1-piperazinyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B4659741.png)
![N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B4659771.png)
![Methyl 2-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]hydrazinecarboxylate](/img/structure/B4659774.png)

![(2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B4659781.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4659787.png)
![6-{[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4659796.png)

![2,5-dihydroxy-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B4659807.png)
![N-(4-CHLORO-2-FLUOROPHENYL)-3-({2-[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4659811.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4659812.png)
![ethyl 2-methyl-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B4659819.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]-4,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B4659821.png)

